3-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid: is a heterocyclic compound that contains a thiophene ring fused with a benzene ring, along with an amino group and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexanone with ethyl cyanoacetate in the presence of sulfur to form the thiophene ring . The resulting intermediate is then subjected to further reactions to introduce the amino and carboxylic acid groups.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various chemical reactions and is utilized in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer activities. It has been evaluated for its ability to inhibit specific molecular targets involved in disease pathways .
Industry: In the industrial sector, the compound is used in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for the development of novel compounds with improved efficacy and safety profiles .
Mechanism of Action
The mechanism of action of 3-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to activate the NRF2 pathway, which plays a role in cellular defense against oxidative stress . The compound also inhibits the production of pro-inflammatory cytokines and mediators, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
- 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- 2-Amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Comparison: Compared to similar compounds, 3-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHTVTKSIDJJIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.